![molecular formula C23H22N4O4 B2597731 N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921829-98-3](/img/structure/B2597731.png)
N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
“N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines is a topic of ongoing research . Numerous methods for the synthesis of pyrimidines are described . For example, one method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis
The molecular structure of pyrimidines, including “N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide”, is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
Pyrimidines, including “N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide”, can undergo a variety of chemical reactions . For instance, N-2,4-pyrimidine-N-phenyl-N ′-phenyl ureas were synthesized and exhibited potent inhibitory effects versus the LPS-activated TNF-α generation .Scientific Research Applications
- Pyrido[2,3-d]pyrimidines exhibit antiproliferative properties, making them relevant in cancer research. Compounds derived from this scaffold have demonstrated inhibitory effects on cell growth and proliferation .
- Specifically, derivatives of 4-aminopyrido[2,3-d]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors, which could be valuable in cancer therapy .
- Some pyrido[2,3-d]pyrimidines display antimicrobial activity. Researchers have explored their effectiveness against bacterial and fungal pathogens .
- Certain pyrido[2,3-d]pyrimidines exhibit anti-inflammatory and analgesic effects. These properties make them interesting candidates for pain management and inflammation-related disorders .
- Pyrido[2,3-d]pyrimidines have been associated with hypotensive activity. Investigating their impact on blood pressure regulation could lead to potential therapeutic applications .
- Derivatives of pyrido[2,3-d]pyrimidin-7-one have been shown to inhibit protein tyrosine kinases. For instance, compound CDK-4 containing a pyrido[2,3-d]pyrimidin-7-one ring system acts as a cyclin-dependent kinase inhibitor .
- Among the derivatives, API-1 stands out as a promising antiproliferative agent. Its unique structure and activity profile make it an exciting candidate for further investigation .
Antiproliferative Activity
Antimicrobial Potential
Anti-Inflammatory and Analgesic Properties
Hypotensive Effects
Protein Kinase Inhibition
Promising Antiproliferative Agent (API-1)
Mechanism of Action
The mechanism of action of pyrimidines is often related to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
Future research on pyrimidines, including “N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide”, may focus on the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-26-14-18(21(28)24-12-11-15-7-6-10-17(13-15)31-2)19-20(26)22(29)27(23(30)25-19)16-8-4-3-5-9-16/h3-10,13-14H,11-12H2,1-2H3,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYJCAMLCDASTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NCCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
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